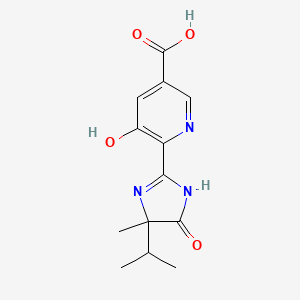

5-Hydroxy-6-(4-isopropyl-4-methyl-5-oxo-imidazolin-2-yl) nicotinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Hydroxy-6-(4-isopropyl-4-methyl-5-oxo-imidazolin-2-yl) nicotinic acid is a chemical compound that belongs to the class of imidazolinone derivatives. Imidazolinones are known for their herbicidal properties, and this compound is no exception. It is used primarily in agriculture to control a wide range of weeds.

Wirkmechanismus

Mode of Action

It’s known that the compound is a chemical transformation product , suggesting it may undergo metabolic transformations to exert its effects.

Pharmacokinetics

It’s known that the compound is a metabolite, suggesting it’s formed as a result of metabolic processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the degradation of similar compounds in soil is known to be influenced by application rate, soil physicochemical properties, and temperature . These factors can affect the compound’s persistence, bioavailability, and overall impact on the environment.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-6-(4-isopropyl-4-methyl-5-oxo-imidazolin-2-yl) nicotinic acid typically involves the reaction of nicotinic acid with appropriate reagents to introduce the imidazolinone ring. The process may include steps such as nitration, reduction, and cyclization under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of reactors and purification systems to achieve the desired product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions are common, where different functional groups can be introduced.

Common Reagents and Conditions:

Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reducing agents like lithium aluminum hydride.

Substituents introduced using reagents like alkyl halides.

Major Products Formed:

Oxidized derivatives of the compound.

Reduced forms of the compound.

Substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as a precursor in various organic synthesis reactions.

Biology: In biological research, the compound is used to study plant enzyme inhibition, particularly acetolactate synthase, which is crucial for plant growth.

Medicine: While not directly used as a pharmaceutical, its derivatives may be explored for potential medicinal properties, such as herbicidal activity.

Industry: In the agricultural industry, it is used as a herbicide to control weeds in crops. Its effectiveness in inhibiting plant growth makes it valuable for maintaining crop health.

Vergleich Mit ähnlichen Verbindungen

Imazethapyr

Imazapic

Imazamox

Uniqueness: 5-Hydroxy-6-(4-isopropyl-4-methyl-5-oxo-imidazolin-2-yl) nicotinic acid is unique in its specific hydroxy and imidazolinone groups, which contribute to its herbicidal activity. While similar compounds like imazethapyr and imazapic also belong to the imidazolinone family, the presence of the hydroxy group in this compound may offer different chemical properties and biological activities.

Biologische Aktivität

5-Hydroxy-6-(4-isopropyl-4-methyl-5-oxo-imidazolin-2-yl)nicotinic acid is a compound that has garnered interest in both agricultural and pharmaceutical contexts due to its unique biological activities. This article explores its biological activity, focusing on its herbicidal properties, potential interactions with biological systems, and implications for further research.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Molecular Formula : C13H15N3O4

- Molecular Weight : 277.28 g/mol

- Structural Components :

- A pyridine ring , typical of nicotinic acids.

- A hydroxyl group and an imidazolinyl moiety , which contribute to its biological properties.

- Isopropyl and methyl groups that enhance lipophilicity, influencing membrane interactions.

These structural features suggest potential avenues for biological interactions, particularly with nicotinic acetylcholine receptors and various enzymes involved in metabolic pathways .

Herbicidal Properties

5-Hydroxy-6-(4-isopropyl-4-methyl-5-oxo-imidazolin-2-yl)nicotinic acid exhibits significant herbicidal activity. Its mechanism of action involves the inhibition of specific enzymes crucial for amino acid synthesis in plants, similar to other imidazolinone herbicides. This property makes it effective against a variety of weed species, positioning it as a valuable compound in agricultural applications .

Antimicrobial Activity

Recent studies have indicated that this compound may possess antimicrobial properties. For instance, it has shown activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) reported at 7.81 µg/mL and 1.95 µg/mL respectively. These findings suggest potential applications in medical or agricultural settings where bacterial resistance is a concern .

Study on Herbicidal Efficacy

A study conducted to evaluate the herbicidal efficacy of imidazolinone derivatives, including 5-hydroxy-6-(4-isopropyl-4-methyl-5-oxo-imidazolin-2-yl)nicotinic acid, demonstrated significant control over various weed species. The results highlighted the compound's potential as an effective herbicide, particularly in crops resistant to traditional herbicides.

Antimicrobial Activity Assessment

In another study focused on antimicrobial properties, the compound was tested against multiple bacterial strains. The results indicated that it effectively inhibited the growth of several clinically relevant pathogens, suggesting its potential as a lead compound for developing new antimicrobial agents .

Research Findings Summary Table

| Property | Finding |

|---|---|

| Molecular Formula | C13H15N3O4 |

| Molecular Weight | 277.28 g/mol |

| Herbicidal Activity | Effective against various weed species |

| MIC against S. aureus | 7.81 µg/mL |

| MIC against B. subtilis | 1.95 µg/mL |

Eigenschaften

IUPAC Name |

5-hydroxy-6-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4/c1-6(2)13(3)12(20)15-10(16-13)9-8(17)4-7(5-14-9)11(18)19/h4-6,17H,1-3H3,(H,18,19)(H,15,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZSMTXJHICIFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)C(=O)O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601021548 |

Source

|

| Record name | 5-Hydroxy-6-[(4RS)-4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601021548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.